ETHYL 4-({2-[(5-CYCLOHEXYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Overview
Description
Ethyl 4-({[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[(5-CYCLOHEXYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of an aldehyde, an amine, and a hydrazine.
Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid under acidic conditions to introduce the thioacetyl group.
Coupling with Benzoate: The thioacetylated triazole is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ester group, leading to the formation of corresponding alcohols or amines.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives of the benzoate moiety.
Scientific Research Applications
Medicinal Chemistry: The triazole ring is known for its biological activity, making this compound a candidate for drug development, particularly as an antimicrobial or antifungal agent.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It can be used as a probe to study enzyme interactions due to its complex structure and multiple functional groups.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[(5-CYCLOHEXYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with biological targets:
Molecular Targets: The triazole ring can bind to various enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiazole
- METHYL 4-({2-[(5-CYCLOHEXYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Uniqueness
- Structural Features : The presence of both a triazole ring and a benzoate ester in the same molecule is relatively unique, providing a combination of properties not commonly found in other compounds.
- Biological Activity : The specific arrangement of functional groups may result in unique biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-3-25-19(15-8-6-5-7-9-15)23-24-21(25)29-14-18(26)22-17-12-10-16(11-13-17)20(27)28-4-2/h10-13,15H,3-9,14H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHIQNUHGBJGMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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